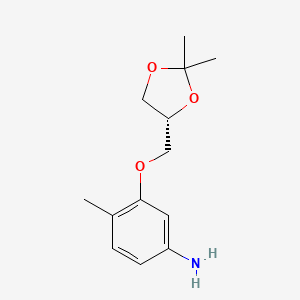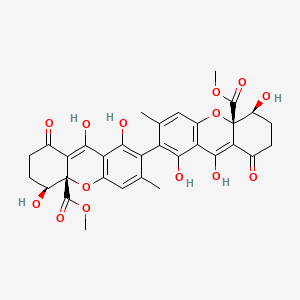![molecular formula C10H18N2O2S2 B15339881 2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its ability to promote the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .
Preparation Methods
The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bonds. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically the oxidized or reduced forms of the compound, depending on the reaction conditions .
Scientific Research Applications
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a reagent to study thiol-disulfide exchange reactions and to facilitate the refolding of disulfide-containing proteins.
Biology: The compound is used in cell culture to enhance the folding of proteins with disulfide bonds, improving their functionality.
Medicine: It is used in the development of therapeutic proteins and peptides that require correct disulfide bond formation for activity.
Mechanism of Action
The mechanism of action of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves its ability to interact with thiol-disulfide exchange reactions. The compound promotes the formation of disulfide bonds in proteins, which are essential for their correct folding and functionality. It acts as a catalyst in these reactions, accelerating the rate of disulfide bond formation and ensuring that proteins achieve their native conformation .
Comparison with Similar Compounds
(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is unique in its ability to facilitate protein folding through thiol-disulfide exchange reactions. Similar compounds include:
Dithiothreitol: A reducing agent commonly used to break disulfide bonds in proteins.
2-Mercaptoethanol: Another reducing agent used in protein chemistry.
Glutathione: A tripeptide that participates in thiol-disulfide exchange reactions in biological systems.
Compared to these compounds, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is particularly effective in promoting the correct folding of disulfide-containing proteins, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKXCDBWFOFXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CS)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
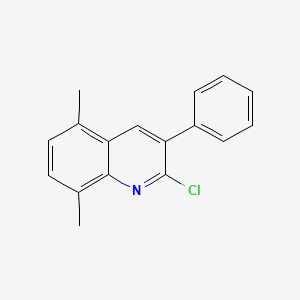
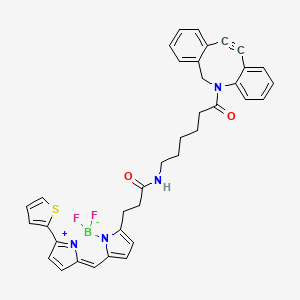
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)
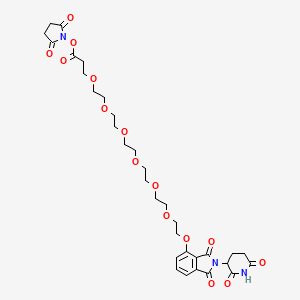
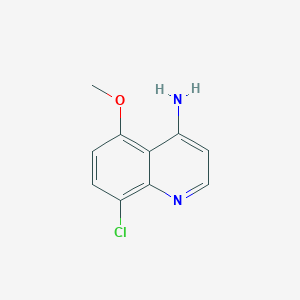
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
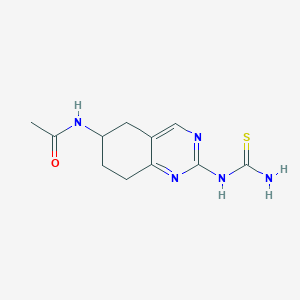
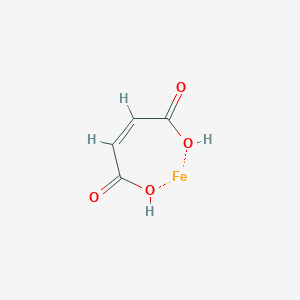

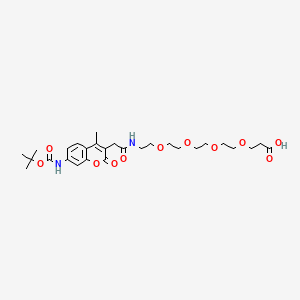
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
